(2,4-Difluorophenyl)(piperidin-4-yl)methanone
Overview
Description
(2,4-Difluorophenyl)(piperidin-4-yl)methanone is an organic compound with the molecular formula C12H13F2NO It is characterized by the presence of a difluorophenyl group and a piperidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine. The reaction is carried out under Friedel-Crafts acylation conditions using aluminum chloride as a catalyst. The general reaction scheme is as follows:
Preparation of 2,4-difluorobenzoyl chloride: This can be achieved by reacting 2,4-difluorobenzoic acid with thionyl chloride.
Friedel-Crafts Acylation: The 2,4-difluorobenzoyl chloride is then reacted with piperidine in the presence of aluminum chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(piperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2,4-Difluorophenyl)(piperidin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (1-(4-Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanone
- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanone
Uniqueness
(2,4-Difluorophenyl)(piperidin-4-yl)methanone is unique due to the presence of both difluorophenyl and piperidinyl groups, which confer specific chemical and biological properties. The difluorophenyl group enhances the compound’s stability and reactivity, while the piperidinyl group contributes to its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
(2,4-difluorophenyl)-piperidin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPGQDCLBMXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517438 | |
Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-86-7 | |
Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for (2,4-Difluorophenyl)(piperidin-4-yl)methanone?
A1: One established route utilizes Piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process involves amidation, Friedel-Crafts acylation, and hydration reactions to yield the target compound. [, ]. This method offers the advantage of readily available starting materials and a reasonable overall yield of 62.4%. [, ].
Q2: How is the structure of this compound and its derivatives confirmed?
A2: Researchers commonly employ various spectroscopic techniques to characterize these compounds. These include:
- 1H NMR: This technique provides detailed information about the hydrogen atoms within the molecule, confirming the structure of both the target compound and its intermediates. [, , , ]
- 13C NMR: Similar to 1H NMR, this method analyzes carbon atoms, further solidifying structural identification. []
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, aiding in identifying the compound and its fragments. [, ]
- FT-IR: This method analyzes the infrared spectrum of the compound, providing information about functional groups present in the molecule. []
Q3: What are the potential applications of this compound derivatives in medicinal chemistry?
A3: Studies have explored the biological activity of various this compound derivatives. For instance, researchers synthesized a series of oxime derivatives of this compound and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. []. Additionally, other derivatives have been investigated for their in vitro antibacterial, antioxidant, and antiproliferative activities. []. These findings suggest that this compound derivatives hold promise as potential lead compounds for developing novel therapeutic agents.
Q4: What is the significance of synthesizing and studying related substances of Iloperidone, a drug containing the this compound moiety?
A4: Synthesizing and characterizing related substances of Iloperidone is crucial for quality control purposes. These substances, often impurities or degradation products, can impact the drug's safety and efficacy. By understanding their structures and properties, researchers can develop robust analytical methods to monitor and control their presence in the final drug product, ensuring its quality and consistency. [].
- Research on the Synthesis of this compound Hydrochloride.
- Synthesis of Related Substances of Iloperidone.
- Synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives.
- 2,4-二氟苯基-4-哌啶基甲酮盐酸盐的合成工艺研究
- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone.
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